![molecular formula C10H18O B3017504 [(R)-(-)-2,2-Dimethyl-3-(1-methylethylidene)cyclobutyl]methanol CAS No. 754227-26-4](/img/structure/B3017504.png)
[(R)-(-)-2,2-Dimethyl-3-(1-methylethylidene)cyclobutyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(R)-(-)-2,2-Dimethyl-3-(1-methylethylidene)cyclobutyl]methanol is a useful research compound. Its molecular formula is C10H18O and its molecular weight is 154.253. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chiral Synthesis
[(R)-(-)-2,2-Dimethyl-3-(1-methylethylidene)cyclobutyl]methanol, identified as maconelliol, is an important compound in chiral synthesis. A study by Zhang, Nie, and Khrimian (2004) outlined its role as the alcohol moiety of the major sex pheromone component in the pink hibiscus mealybug, Maconellicoccus hirsutus. The compound is synthesized from alpha-pinene through a process involving dehydration steps, underlining its significance in the field of organic chemistry and biochemistry (Zhang, Nie, & Khrimian, 2004).
Electrochemical Functionalisation
In the study of electrochemical functionalisation of olefins, Brettle and Sutton (1975) investigated the electrolysis of various compounds, including 3,3-dimethylbut-1-ene and cyclohexene, in methanol. This research highlights the broader implications of using methanol and related compounds in electrochemical processes (Brettle & Sutton, 1975).
Methanol Production and Applications
Dalena et al. (2018) provided an extensive overview of methanol's applications, emphasizing its role as a building block in producing complex chemical structures like acetic acid and methyl tertiary butyl ether. Their research also touches on the environmental benefits of methanol synthesis, such as reducing CO2 emissions, making it relevant in discussions about sustainable chemistry and environmental science (Dalena et al., 2018).
Iron-Catalyzed Methylation
Polidano et al. (2018) explored the use of methanol in iron-catalyzed methylation. This research demonstrates the versatility of methanol as a methylating agent, offering insights into innovative ways to use methanol in organic synthesis (Polidano et al., 2018).
Role in Molecular Structure
Shabir et al. (2020) examined the molecular and crystal structures of compounds related to methanol, such as dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate. Their work contributes to a deeper understanding of the chemical and physical properties of methanol derivatives (Shabir et al., 2020).
Hydrogen Bond Formation
Li, Wu, and Yu (2006) focused on the role of methyl groups in hydrogen bond formation in DMSO-methanol mixtures. This research is crucial for understanding the molecular interactions in chemical and biological systems, particularly involving methanol and its derivatives (Li, Wu, & Yu, 2006).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
[(1R)-2,2-dimethyl-3-propan-2-ylidenecyclobutyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-8(6-11)10(9,3)4/h8,11H,5-6H2,1-4H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTXQVXOZUNRNH-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1CC(C1(C)C)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C1C[C@H](C1(C)C)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B3017422.png)
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B3017425.png)
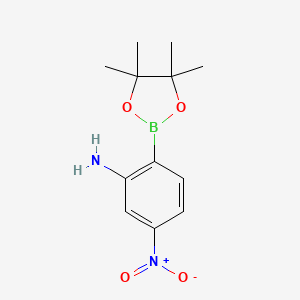
![6-Chloro-N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]pyridine-2-carboxamide](/img/structure/B3017427.png)
![(2E)-3-[(4-methoxyphenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one](/img/structure/B3017428.png)
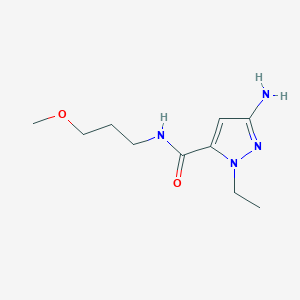
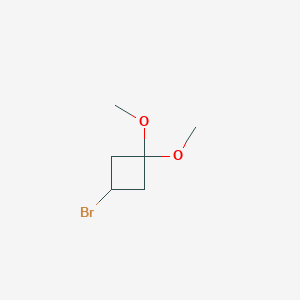
![[4-(Thiomorpholin-4-yl)phenyl]methanamine](/img/structure/B3017432.png)
![4-Methyl-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B3017433.png)
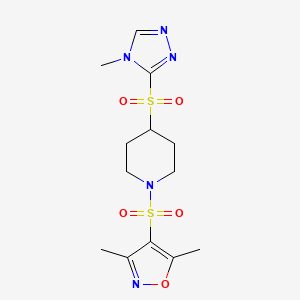
![(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B3017435.png)
![2-{7-[(4-chlorophenyl)methyl]-3,9-dimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-t riazino[4,3-h]purinyl}acetic acid](/img/structure/B3017436.png)
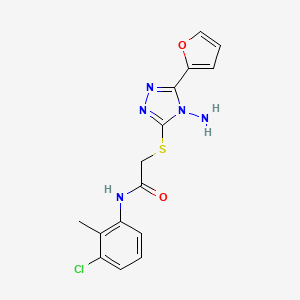
![N-[3-[(3,4-dimethylbenzoyl)amino]naphthalen-2-yl]-3,4-dimethylbenzamide](/img/structure/B3017443.png)
